1-[(4-Chlorophenyl)methyl]-4,8-dimethylquinolin-2-one
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Description
Scientific Research Applications
Pharmacology: Anti-Allergic Activities
Derivatives of this compound have shown significant effects on both allergic asthma and allergic itching . Some derivatives have demonstrated stronger potency against allergic asthma than levocetirizine, a standard control drug. This indicates the compound’s potential role in the development of new anti-allergic medications.
Materials Science: Photochromic Compounds
In materials science, derivatives of this compound have been synthesized with photochemical and fluorescence properties . These properties are valuable in the development of novel materials that can change color or fluorescence in response to light, which has applications in displays, sensors, and information storage technologies.
Chemistry: Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals . Its structure serves as a building block for creating complex molecules with diverse biological activities.
Biotechnology: Proteomics Research
In biotechnology, particularly in proteomics research, this compound is used as a reference standard to study protein interactions and functions . Its precise molecular structure allows for accurate measurement and analysis in experimental settings.
Environmental Science: Corrosion Inhibition
Research has indicated that derivatives of this compound can act as corrosion inhibitors, which are important in protecting materials from degradation . This application is crucial in extending the life of metals and alloys used in various environmental conditions.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4,8-dimethylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-12-4-3-5-16-13(2)10-17(21)20(18(12)16)11-14-6-8-15(19)9-7-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGOBTGZOFLASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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